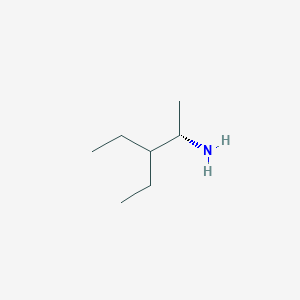![molecular formula C12H14N2O3 B13541182 2-(1-Hydroxy-2-methylpropan-2-yl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13541182.png)
2-(1-Hydroxy-2-methylpropan-2-yl)-1h-benzo[d]imidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Hydroxy-2-methylpropan-2-yl)-1h-benzo[d]imidazole-5-carboxylic acid is a complex organic compound with a unique structure that includes a benzimidazole ring substituted with a hydroxy-methylpropan group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-2-methylpropan-2-yl)-1h-benzo[d]imidazole-5-carboxylic acid typically involves multi-step organic reactions. One common method involves the initial formation of the benzimidazole ring, followed by the introduction of the hydroxy-methylpropan group and the carboxylic acid group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to produce large quantities of the compound efficiently. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxy-2-methylpropan-2-yl)-1h-benzo[d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
2-(1-Hydroxy-2-methylpropan-2-yl)-1h-benzo[d]imidazole-5-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-2-methylpropan-2-yl)-1h-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one
- 2-Hydroxy-2-methylpropiophenone
- 1-Hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives
Uniqueness
2-(1-Hydroxy-2-methylpropan-2-yl)-1h-benzo[d]imidazole-5-carboxylic acid is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its combination of hydroxy, methylpropan, and carboxylic acid groups allows for versatile chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H14N2O3 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
2-(1-hydroxy-2-methylpropan-2-yl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C12H14N2O3/c1-12(2,6-15)11-13-8-4-3-7(10(16)17)5-9(8)14-11/h3-5,15H,6H2,1-2H3,(H,13,14)(H,16,17) |
InChI Key |
DFMFDVVELHYTFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1=NC2=C(N1)C=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13541110.png)
![Tricyclo[4.2.0.0,2,5]octan-3-aminehydrochloride](/img/structure/B13541125.png)
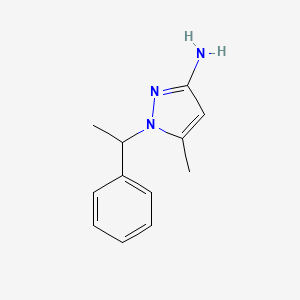
![3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2lambda6-thia-1-azabicyclo[2.2.2]octane-2,2-dione](/img/structure/B13541145.png)
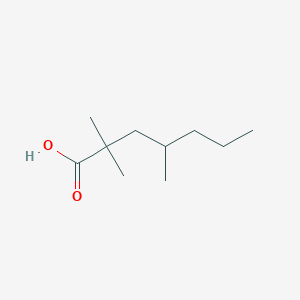
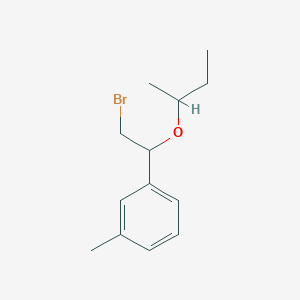
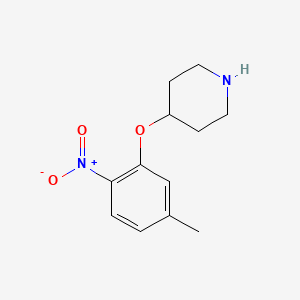
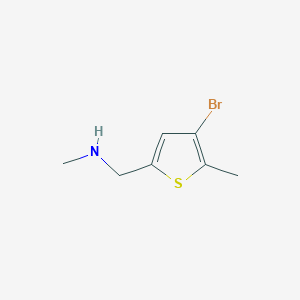
![2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride](/img/structure/B13541165.png)
![Dispiro[2.0.2.1(3)]heptan-7-ylmethanamine](/img/structure/B13541168.png)
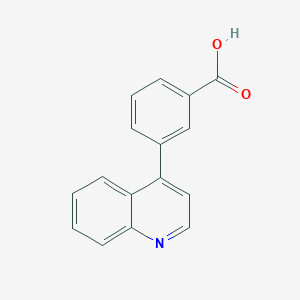
![3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine](/img/structure/B13541189.png)
